N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide
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Overview
Description
N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide is a complex organic compound that features a naphthalene ring fused with a benzamide structure, which is further substituted with a trinitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 2,4,6-trinitroaniline. This is followed by the acylation of naphthalene to introduce the benzamide group. The final step involves coupling the trinitroaniline with the naphthalene derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. The compound may also interact with enzymes and proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share the naphthalene core structure.
Trinitroaniline derivatives: Compounds like 2,4,6-trinitrotoluene (TNT) and 2,4,6-trinitrophenol (picric acid) share the trinitroaniline moiety.
Uniqueness
N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide is unique due to the combination of the naphthalene and trinitroaniline groups within a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O7/c29-23(25-18-10-5-14-3-1-2-4-16(14)11-18)15-6-8-17(9-7-15)24-22-20(27(32)33)12-19(26(30)31)13-21(22)28(34)35/h1-13,24H,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHCAMBDPUYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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